2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol
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Overview
Description
2-({Tricyclo[5210,2,6]decan-8-yl}amino)ethan-1-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of tricyclo[5.2.1.0(2,6)]decan-8-one, which is then subjected to a series of reactions to introduce the amino and ethan-1-ol groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decan-8-one: A precursor in the synthesis of 2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol.
Tricyclo[5.2.1.0(2,6)]decan-8-yl dithiocarbonate: Known for its antitumor properties.
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of both amino and ethan-1-ol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(8-tricyclo[5.2.1.02,6]decanylamino)ethanol |
InChI |
InChI=1S/C12H21NO/c14-5-4-13-12-7-8-6-11(12)10-3-1-2-9(8)10/h8-14H,1-7H2 |
InChI Key |
MWFMUTOALSDJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NCCO |
Origin of Product |
United States |
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